Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Benzonitrile, 3-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C14H11NO3S and a molecular weight of 273.31 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 4-methylphenylsulfonyl group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzonitrile, 3-[(4-methylphenyl)sulfonyl]- can be synthesized through several methods. One common approach involves the reaction of benzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of benzonitrile, 3-[(4-methylphenyl)sulfonyl]- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 3-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound without the sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the benzonitrile moiety.
Benzonitrile, 4-[(4-methylphenyl)sulfonyl]-: A positional isomer with the sulfonyl group at the 4-position.
Uniqueness
Benzonitrile, 3-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications .
Properties
CAS No. |
539021-51-7 |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C14H11NO2S/c1-11-5-7-13(8-6-11)18(16,17)14-4-2-3-12(9-14)10-15/h2-9H,1H3 |
InChI Key |
UVMIWASWZZSDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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